molecular formula C11H14N2O B101247 Gramine, N-oxide CAS No. 17206-03-0

Gramine, N-oxide

Cat. No. B101247
CAS RN: 17206-03-0
M. Wt: 190.24 g/mol
InChI Key: GHUNMFJGWZLOFB-UHFFFAOYSA-N
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Description

Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is a natural indole alkaloid . It was initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . This alkaloid has been isolated from various raw plants, particularly barley, and it could act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Gramine has attracted much attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, antitumor, and insecticidal activities .


Molecular Structure Analysis

Gramine is an indole alkaloid . Some molecules similar in structure to gramine, such as sumatriptan and rizatriptan, have been approved for clinical trials or for use in clinical practice .


Chemical Reactions Analysis

Gramine-based molecules have been the subject of research advances since their discovery . Key information on their extraction and separation, chemical synthesis, and diverse biological activities have been provided .


Physical And Chemical Properties Analysis

Gramine is a highly polar molecule with excellent water solubility and very poor solubility in most organic solvents . It is a weak base with a pKb of around 4.5 that forms cationic hydroxylamines upon protonation at a pH below its pKb .

Scientific Research Applications

Synthesis and Chemical Applications

Gramine, N-oxide, shows potential in the synthesis of various chemical compounds. A study by Chernikova, Spirikhin, & Yunusov (2017) detailed the synthesis of N-1 Skatyl derivatives using gramine N-oxide. The process involved converting gramine N-oxide into gramine, which was then used in further chemical reactions. This synthesis highlights gramine N-oxide's role in chemical synthesis and potential applications in pharmaceuticals and other industries.

Antibacterial and Antifouling Properties

Gramine, including its N-oxide form, exhibits significant antibacterial properties. In a study by Feng, Li, & Yu (2018), novel acylamino compounds containing gramine groups were synthesized and tested for their antibacterial activity. The findings revealed high effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. Furthermore, these compounds showed superior antifouling properties compared to traditional antifoulants, indicating their potential in developing environment-friendly antifouling coatings.

Algal Bloom Control

A study by Hong, Hu, Xie, Sakoda, Sagehashi, & Li (2009) explored the use of gramine as an algicide for controlling algal blooms, particularly targeting the cyanobacterium Microcystis aeruginosa. The study demonstrated that gramine effectively inhibited the growth of this cyanobacterium, suggesting its potential as a natural and effective method for managing harmful algal blooms in aquatic environments.

Agricultural Applications

Research by Zúñiga & Corcuera (1986) investigated the role of gramine in protecting barley seedlings from aphids. The study found that gramine content in barley cultivars correlated with resistance to the aphid Rhopalosiphum padi, indicating its importance in plant defense and potential use in developing pest-resistant crop varieties.

Biomedical Research

Gramine, including its N-oxide variant, has also been explored in biomedical research. In a study by Ramu, Kathiresan, Ramadoss, Nallu, Kaliyan, & Azamuthu (2018), gramine was found to attenuate EGFR-mediated inflammation and cell proliferation in oral carcinogenesis. This suggests its potential in developing treatments for cancer and other diseases where inflammation and cell proliferation play a critical role.

Mechanism of Action

Gramine possesses effective antioxidant potential and can regulate oxidative stress and damages associated with it . Treating cells with gramine suppressed oxidative stress and inflammatory enzymes, whereas antioxidant enzymes were enhanced . SOD and CAT mRNA levels were overexpressed and COX-2 mRNA levels were decreased in the treated groups .

Future Directions

Gramine has attracted significant attention in both academic and industrial circles because of its potential and diverse biological activities . This comprehensive and critical review will serve as a guide for developing more drug candidates based on gramine skeletons . Further in vivo and molecular studies are needed to identify the mechanism of action .

properties

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNMFJGWZLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938086
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramine, N-oxide

CAS RN

17206-03-0
Record name GRAMINE, N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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